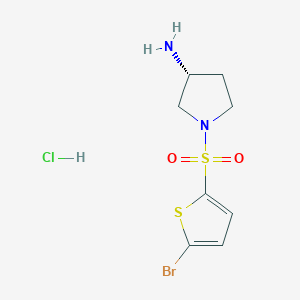
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The specific structure of this compound includes chlorinated phenyl groups and a hydroxynaphthalene carboxamide moiety, contributing to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloro-2-methylaniline, where the amine group is converted into a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide primarily involves its interaction with light and biological molecules:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.
Molecular Targets: The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal function and leading to cell death.
Pathways Involved: The generation of ROS activates apoptotic pathways, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide can be compared with other azo dyes such as:
Methyl Orange: A simpler azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Sudan III: A lipid-soluble dye used for staining triglycerides in biological samples.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
53151-01-2 |
|---|---|
Formule moléculaire |
C24H17Cl2N3O2 |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-11-17(26)9-10-21(14)28-29-22-19-8-3-2-5-15(19)12-20(23(22)30)24(31)27-18-7-4-6-16(25)13-18/h2-13,30H,1H3,(H,27,31) |
Clé InChI |
QBXIINPDMOXVKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




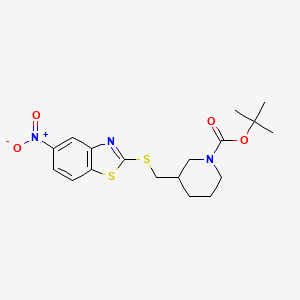
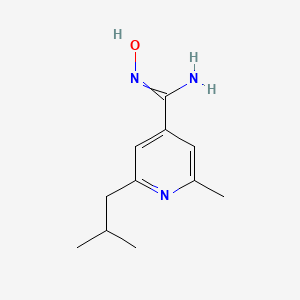

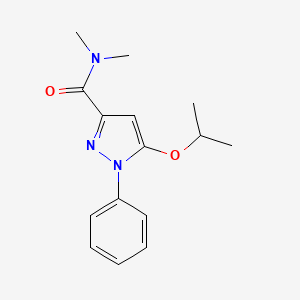
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
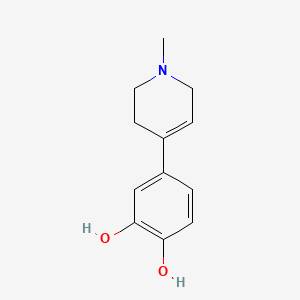
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
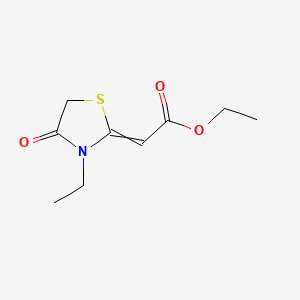
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
